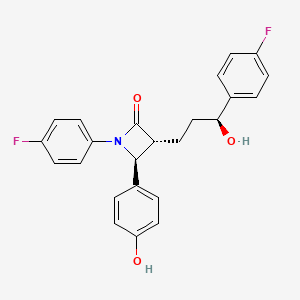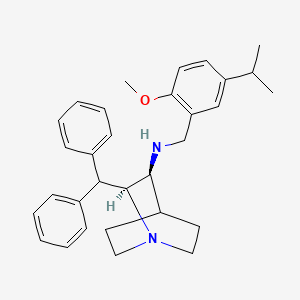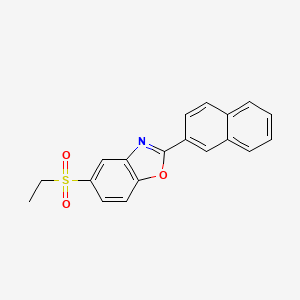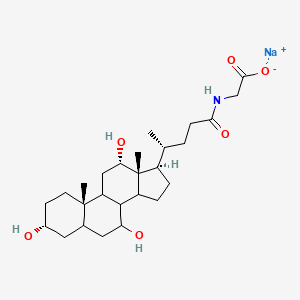
Sodium glycocholate
概要
説明
Sodium glycocholate is a conjugated bile salt and an ionic biologic detergent . It is used to determine serum total bile acids by fluorimetric and enzymatic methods . It has also been used in in vitro studies to investigate its effect on micelle formation and solubilization of testosterone .
Synthesis Analysis
Sodium glycocholate is synthesized from cholic acid, which is a primary bile acid produced by the liver . It is then conjugated with glycine to form Sodium glycocholate .Molecular Structure Analysis
The molecular formula of Sodium glycocholate is C26H42NO6Na . It has a molecular weight of 487.60 g/mol .Chemical Reactions Analysis
Sodium glycocholate acts as a detergent to solubilize fats for absorption and is itself absorbed . It has been used in studies to assess serum total bile acids via a fluorimetric and enzymatic method .Physical And Chemical Properties Analysis
Sodium glycocholate has a molecular weight of 487.60 g/mol (anhydrous basis) . It has an optical activity of [α]20/D +30°, c = 1 in H2O . The average molecular weight of its micelle is 900 (lit.) . It has an aggregation number of 1.9 and a critical micelle concentration (CMC) of 13 mM (20-25°C) (lit.) . Its melting point is 210-215 °C (subl.) (lit.) .科学的研究の応用
Enhancing Gastro-intestinal Permeability
Sodium Glycocholate has been found to enhance the gastro-intestinal permeability to insulin in rats . This is particularly useful for the oral administration of insulin, which faces challenges such as acidic and enzymatic decomposition by the gastric medium, and poor absorption in the small intestine due to its macromolecular structure .
Absorption Enhancement
Sodium Glycocholate is an endogenous surfactant that has been widely used as an absorption enhancer to increase drug transport across various biological barriers such as the blood-brain barrier, skin, mucosa, cornea, buccal, nasal, pulmonary, and intestinal membranes . It enhances absorption by increasing the solubility of hydrophobic drugs or by increasing the fluidity of the apical and basolateral membranes .
Protease Inhibition
Sodium Glycocholate acts as a protease inhibitor, reducing insulin metabolism on mucosal membranes 5-fold . This property is beneficial in the oral mucosal absorption of human calcitonin in rats, as it inhibits the degradation of calcitonin in the mucosa .
4. Determination of Serum Total Bile Acids Sodium Glycocholate hydrate is used to determine serum total bile acids by fluorimetric and enzymatic methods . This is important in the diagnosis and monitoring of liver diseases.
5. Micelle Formation and Solubilization of Testosterone Sodium Glycocholate hydrate has been used in in vitro studies to investigate its effect on micelle formation and solubilization of testosterone . This is crucial in understanding the bioavailability and absorption of testosterone in the body.
Solubilization of Fats for Absorption
Sodium Glycocholate hydrate is considered a detergent used to solubilize fats for absorption . This property is essential in the digestion and absorption of dietary fats.
作用機序
Target of Action
Sodium glycocholate, the glycine conjugate of cholic acid, primarily targets the Gastrotropin . Gastrotropin plays a crucial role in the absorption and digestion of fats in the body.
Mode of Action
Sodium glycocholate acts as a detergent, solubilizing fats for absorption . It also interacts with the sodium-independent organic anion transmembrane transporter, mediating the transport of organic anions .
Biochemical Pathways
The primary bile salts, including sodium glycocholate, are produced in the hepatocytes. Secondary bile salts are formed by modifying the primary bile salts in the intestinal lumen, through reactions such as 7α-dehydroxylation and deconjugation of cholic acid . Sodium glycocholate is involved in these biochemical pathways, affecting the transport and absorption of fats and certain drugs .
Pharmacokinetics
It is known that sodium glycocholate is absorbed into the body . The absorption, distribution, metabolism, and elimination (ADME) properties of sodium glycocholate significantly impact its bioavailability .
Result of Action
The primary result of sodium glycocholate’s action is the solubilization of fats for absorption . This facilitates the digestion of fats and the absorption of certain drugs, enhancing their bioavailability .
Action Environment
The action of sodium glycocholate can be influenced by various environmental factors. For instance, it has been found that sodium glycocholate can enhance the skin penetration of certain drugs, suggesting a potential therapeutic effectiveness for transdermal drug delivery . Furthermore, sodium glycocholate has been studied for its ability to enhance the absorption of drugs across various biological barriers, such as the blood-brain barrier, skin, mucosa, cornea, buccal, nasal, pulmonary, and intestinal membranes .
Safety and Hazards
Sodium glycocholate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin, eyes, and clothing, avoiding ingestion and inhalation, and avoiding dust formation .
将来の方向性
特性
IUPAC Name |
sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO6.Na/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29;/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33);/q;+1/p-1/t14-,15+,16-,17-,18+,19+,20-,21+,24+,25+,26-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABYVIYXWMZFFJ-ZUHYDKSRSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42NNaO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001349031 | |
| Record name | Glycocholate sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001349031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium glycocholate | |
CAS RN |
863-57-0 | |
| Record name | Glycocholate sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000863570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycocholate sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001349031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium N-(3-α,7-α,12-α-trihydroxy-24-oxocholan-24-yl)glycinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.574 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM GLYCOCHOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V06CXA1W3K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does sodium glycocholate enhance drug absorption?
A1: SGC exhibits surfactant properties, reducing surface tension and facilitating drug partitioning into biological membranes. [, ] It can form ion-pairs with quaternary ammonium compounds, enhancing their lipophilicity and promoting absorption across mucosal barriers like the nasal cavity. [, ] Additionally, SGC can inhibit proteolytic enzymes in the intestinal lumen, protecting peptide drugs like insulin from degradation and improving their bioavailability. [, , , , ]
Q2: What is the role of sodium glycocholate in cholesterol metabolism?
A2: SGC, along with other bile salts, plays a crucial role in cholesterol homeostasis. Certain Lactobacillus strains exhibit bile salt hydrolase (BSH) activity, deconjugating SGC into cholic acid. [, , , , ] This deconjugation, along with SGC's ability to bind to cholesterol, contributes to cholesterol removal from the body, potentially benefiting individuals with hypercholesterolemia. [, ]
Q3: What is the molecular formula and weight of sodium glycocholate?
A3: The molecular formula of sodium glycocholate is C26H42NNaO6, and its molecular weight is 487.6 g/mol. []
Q4: What spectroscopic techniques are used to characterize sodium glycocholate?
A4: Nuclear magnetic resonance (NMR) spectroscopy provides insights into the structure and dynamics of SGC micelles. [, ] Circular dichroism (CD) spectroscopy is employed to assess the conformational integrity of proteins like insulin encapsulated within SGC-containing liposomes. [] Fourier-transform infrared (FTIR) spectroscopy is utilized to evaluate potential chemical interactions between SGC and other excipients in drug formulations. [, ]
Q5: How stable is sodium glycocholate in pharmaceutical formulations?
A5: The stability of SGC in formulations depends on factors like pH, temperature, and the presence of other excipients. Studies have shown that SGC remains relatively stable at physiological pH, but its degradation can occur in highly acidic environments. [, , ] Storage temperature also influences stability, with potential for degradation at elevated temperatures. [] Formulation strategies like microencapsulation and the use of appropriate excipients can improve SGC stability. []
Q6: Does sodium glycocholate exhibit catalytic activity?
A6: While SGC itself is not inherently catalytic, it plays a crucial role in facilitating the catalytic activity of bile salt hydrolase (BSH) enzymes produced by certain probiotic bacteria. [, , ] By deconjugating bile salts like SGC, BSH indirectly influences cholesterol metabolism and potentially contributes to the cholesterol-lowering effects observed with some probiotics. [, ]
Q7: Are there any computational studies on sodium glycocholate?
A7: While the provided research abstracts do not explicitly mention computational studies on SGC, computational techniques like molecular dynamics simulations and quantitative structure-activity relationship (QSAR) modeling can be valuable tools for investigating its interactions with drugs, membranes, and other molecules. [, , ]
Q8: How do structural modifications of sodium glycocholate affect its properties?
A8: The structure of SGC, particularly the presence of hydroxyl groups and the carboxyl group on the steroid nucleus, influences its micelle-forming properties and interactions with other molecules. [, , ] Modifications to these groups can alter its solubility, critical micelle concentration (CMC), and ability to solubilize drugs. [, ] For example, quaternization of DEAE-cellulose with SGC increased its bile acid binding capacity. []
Q9: What are some strategies to improve the stability of sodium glycocholate formulations?
A9: Several strategies can be employed to enhance the stability of SGC formulations:
- Control of pH: Maintaining the formulation pH within the physiological range can minimize SGC degradation. []
- Temperature Control: Storage at appropriate temperatures, typically refrigerated conditions, can prevent thermal degradation. []
- Protective Excipients: The incorporation of antioxidants or other stabilizing agents can protect SGC from oxidative degradation. []
- Microencapsulation: Encapsulating SGC within microspheres or other delivery systems can shield it from degradation and control its release. []
Q10: Are there specific SHE regulations for handling sodium glycocholate?
A10: While specific regulations might vary, SGC is generally handled with standard laboratory safety practices. As a chemical, it is essential to consult and adhere to relevant Safety Data Sheets (SDS) and implement appropriate personal protective equipment (PPE) during handling. [, ]
Q11: How is sodium glycocholate absorbed and distributed in the body?
A11: Orally administered SGC undergoes enterohepatic circulation, being absorbed from the intestine, transported to the liver, and then secreted back into the bile. [, ] Its absorption can be influenced by factors like the presence of food and other bile acids. []
Q12: What is the elimination route of sodium glycocholate?
A12: SGC is primarily eliminated from the body through feces after undergoing bacterial deconjugation in the intestine. [, ] A small portion may undergo renal excretion. []
Q13: What in vivo models are used to study sodium glycocholate's effects?
A13: Rodent models are commonly employed to investigate the effects of SGC on drug absorption, cholesterol metabolism, and other physiological processes. [, , , , , , , , , , ] For instance, rat intestinal loop models are used to assess the impact of SGC on the absorption of insulin and other drugs. [, ]
Q14: How is sodium glycocholate used in drug delivery systems?
A14: SGC is incorporated into various drug delivery systems, including:
- Liposomes: SGC-containing liposomes show promise for ocular drug delivery due to their ability to enhance corneal permeability. [, ]
- Microspheres: SGC can be incorporated into microspheres for controlled drug release in the colon, potentially beneficial for delivering insulin and other peptide drugs. [, ]
- Nasal Formulations: SGC enhances the absorption of drugs like insulin and low molecular weight heparins through the nasal mucosa. [, , ]
Q15: What analytical methods are used to quantify sodium glycocholate?
A15: Various analytical techniques are employed to quantify SGC:
- High-performance liquid chromatography (HPLC): HPLC is widely used to measure SGC concentrations in various matrices, including formulations, biological samples, and reaction mixtures. [, , ]
- Electromotive Force (EMF) Measurements: EMF measurements can be used to determine the free concentration of SGC in solutions. [, ]
Q16: How does sodium glycocholate affect drug dissolution and solubility?
A20: SGC, as a surfactant, can enhance the dissolution and solubility of poorly soluble drugs by forming micelles. [, ] This micellar solubilization improves drug bioavailability and facilitates its delivery. [, ]
Q17: Are analytical methods for sodium glycocholate validated?
A21: Analytical methods used for SGC quantification, such as HPLC, undergo validation procedures to ensure their accuracy, precision, specificity, and sensitivity. [, ]
Q18: How is the quality of sodium glycocholate ensured in pharmaceutical applications?
A22: Quality control measures for SGC involve adherence to established standards, such as those set by pharmacopoeias, to ensure its purity, identity, and quality. [, ]
Q19: Does sodium glycocholate interact with drug transporters?
A24: SGC can influence drug transport across biological membranes due to its surfactant properties and ability to modify membrane fluidity. [, ] These interactions can either enhance or inhibit drug absorption, depending on the specific transporter and drug involved. []
Q20: Does sodium glycocholate affect drug-metabolizing enzymes?
A25: While the provided abstracts do not directly address this aspect, it's important to consider potential interactions between SGC and drug-metabolizing enzymes, especially in formulations containing multiple drugs. []
Q21: Is sodium glycocholate biodegradable?
A27: Yes, SGC is biodegradable. It undergoes deconjugation by bacterial enzymes in the intestine, yielding cholic acid, which is further metabolized. [, ]
Q22: What are some alternatives to sodium glycocholate in drug delivery?
A22: Several alternatives to SGC exist, including:
- Other Bile Salts: Sodium taurocholate and sodium deoxycholate are examples of bile salts with similar properties. [, ]
- Synthetic Surfactants: Polysorbates, poloxamers, and other synthetic surfactants can be used as alternatives. [, , ]
Q23: How is sodium glycocholate waste managed?
A23: SGC waste should be handled following appropriate laboratory waste disposal guidelines. Sustainable practices, like minimizing waste generation and exploring recycling options, are encouraged.
Q24: What resources are available for sodium glycocholate research?
A24: Various resources support SGC research:
Q25: What are some historical milestones in sodium glycocholate research?
A25: Early research focused on understanding SGC's role in bile and digestion. Subsequently, its applications expanded to drug delivery, with significant milestones including:
- Discovery of BSH activity: Recognizing the role of BSH in SGC deconjugation and cholesterol metabolism. [, ]
- Development of SGC-containing liposomes and microspheres: Advancing novel drug delivery systems for enhanced drug absorption and targeted delivery. [, , ]
Q26: How does sodium glycocholate research intersect with other disciplines?
A26: SGC research bridges various disciplines, including:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





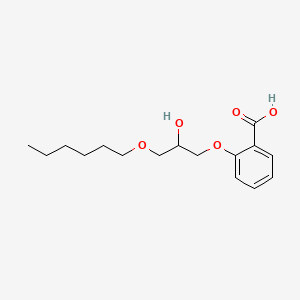
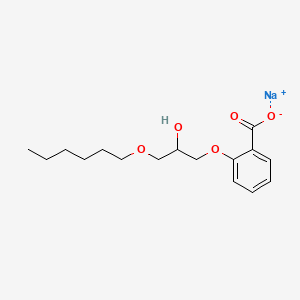
![(Z)-5-Fluoro-2-methyl-1-[p-(methylsulfonyl)benzylidene]indene-3-acetic acid](/img/structure/B1671835.png)
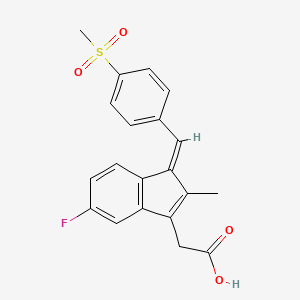

![N-[5-[[(3-Chlorophenyl)amino]sulfonyl]-2-hydroxyphenyl]-3,4-dihydro-3-methyl-4-oxo-1-phthalazineacetamide](/img/structure/B1671840.png)
